N-(2,4-Dichlorobenzylidene)-N'-phenyl-1,4-phenylenediamine
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Overview
Description
N-(2,4-Dichlorobenzylidene)-N’-phenyl-1,4-phenylenediamine is a chemical compound known for its unique structure and properties It belongs to the class of Schiff bases, which are typically formed by the condensation of an amine with an aldehyde or ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorobenzylidene)-N’-phenyl-1,4-phenylenediamine typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and N’-phenyl-1,4-phenylenediamine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N-(2,4-Dichlorobenzylidene)-N’-phenyl-1,4-phenylenediamine are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dichlorobenzylidene)-N’-phenyl-1,4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the original amine and aldehyde.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can regenerate the starting materials. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and can be used in the development of new materials.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-Dichlorobenzylidene)-N’-phenyl-1,4-phenylenediamine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial effects. The compound’s structure allows it to bind to specific sites on target molecules, interfering with their normal function .
Comparison with Similar Compounds
Similar Compounds
N’-(2,4-Dichlorobenzylidene)-4-dimethylaminobenzohydrazide: This compound shares a similar structure but has different substituents on the aromatic rings.
N’-(2,4-Dichlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide: Another related compound with variations in the functional groups attached to the core structure.
Uniqueness
N-(2,4-Dichlorobenzylidene)-N’-phenyl-1,4-phenylenediamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14Cl2N2 |
---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C19H14Cl2N2/c20-15-7-6-14(19(21)12-15)13-22-16-8-10-18(11-9-16)23-17-4-2-1-3-5-17/h1-13,23H |
InChI Key |
PKAFCTOVYRNDDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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